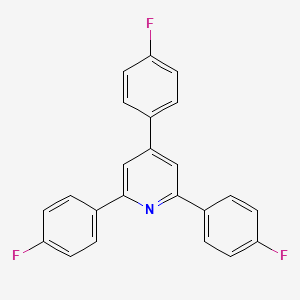
2,4,6-Tris(4-fluorophenyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,6-Tris(4-fluorophenyl)pyridine is a heterocyclic aromatic compound characterized by a pyridine ring substituted with three 4-fluorophenyl groups at the 2, 4, and 6 positions
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Tris(4-fluorophenyl)pyridine typically involves multicomponent reactions. One efficient method includes the reaction of commercially available aromatic ketones, aldehydes, and hexamethyldisilazane (HMDS) as a nitrogen source under microwave irradiation . Lewis acids play a crucial role in selectively synthesizing the six-membered heterocyclic pyridine ring.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable multicomponent reactions under controlled conditions to ensure high yield and purity.
化学反应分析
Types of Reactions: 2,4,6-Tris(4-fluorophenyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the phenyl rings can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The pyridine ring can participate in redox reactions, altering its electronic properties.
Common Reagents and Conditions:
Substitution: Reagents such as organolithium or Grignard reagents can be used for nucleophilic aromatic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For instance, substitution reactions can yield various functionalized derivatives of the original compound.
科学研究应用
2,4,6-Tris(4-fluorophenyl)pyridine has several applications in scientific research:
Biology and Medicine: The compound’s derivatives are explored for their potential biological activities, including anti-inflammatory and antimicrobial properties.
Industry: It finds applications in the development of advanced materials with specific electronic and optical properties.
作用机制
The mechanism of action of 2,4,6-Tris(4-fluorophenyl)pyridine largely depends on its application. In catalysis, it acts as a ligand that facilitates the formation of active catalytic sites. In biological systems, its mechanism may involve interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity.
相似化合物的比较
2,4,6-Tris(4-pyridyl)pyridine: Similar in structure but with pyridyl groups instead of fluorophenyl groups, used in MOF synthesis.
2,4,6-Triphenylpyridine: Lacks the fluorine atoms, which can significantly alter its chemical reactivity and applications.
Uniqueness: 2,4,6-Tris(4-fluorophenyl)pyridine is unique due to the presence of fluorine atoms, which enhance its electron-withdrawing properties and influence its reactivity and interactions in various chemical and biological systems.
属性
CAS 编号 |
41855-53-2 |
|---|---|
分子式 |
C23H14F3N |
分子量 |
361.4 g/mol |
IUPAC 名称 |
2,4,6-tris(4-fluorophenyl)pyridine |
InChI |
InChI=1S/C23H14F3N/c24-19-7-1-15(2-8-19)18-13-22(16-3-9-20(25)10-4-16)27-23(14-18)17-5-11-21(26)12-6-17/h1-14H |
InChI 键 |
KZDLZTDZYLSWIZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=CC(=NC(=C2)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[2-(2-Chlorophenoxy)pyridin-4-yl]acetic acid](/img/structure/B14654367.png)

![2,3,6,7-Tetrahydro-1h,5h-pyrido[3,2,1-ij]quinolin-1-one](/img/structure/B14654390.png)
![1,3-Bis(2-hydroxyethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B14654396.png)
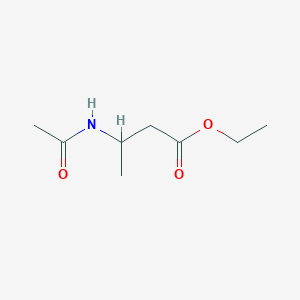
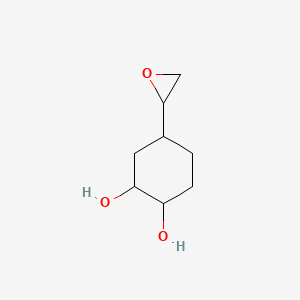
![2-(Dodecoxymethyl)-3-[3-(oxiran-2-yl)propyl]oxirane](/img/structure/B14654411.png)
![4-Chlorobicyclo[2.2.1]heptan-2-one](/img/structure/B14654412.png)
![1,3-Butanedione, 1-bicyclo[2.2.1]hept-5-en-2-yl-](/img/structure/B14654413.png)
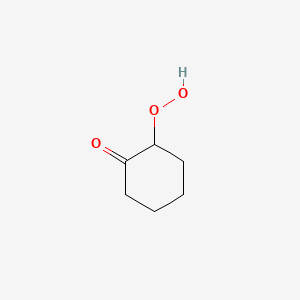
![N-{[Methoxy(dimethyl)silyl]methyl}prop-2-en-1-amine](/img/structure/B14654422.png)
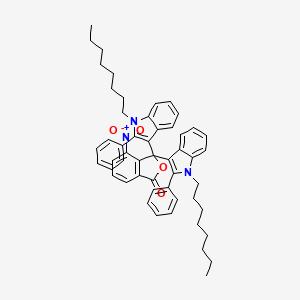
![Methyl 2-[(2-methylacryloyl)oxy]benzoate](/img/structure/B14654430.png)
